XX-650-23 -

XX-650-23

Catalog Number: EVT-286171
CAS Number:
Molecular Formula: C18H12N2O2
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XX-650-23 is an inhibitor of CREB (cAMP Response Element Binding protein).
Source and Classification

XX-650-23 was developed through structure-activity relationship studies aimed at optimizing compounds that disrupt the CREB-CBP interaction, particularly in the context of AML. The compound belongs to a class of naphthol derivatives, specifically designed to target the KIX domain of CBP, which is crucial for binding with phosphorylated CREB .

Synthesis Analysis

The synthesis of XX-650-23 involves a multi-step organic chemistry process, focusing on modifying naphthol derivatives. While specific synthetic routes are often proprietary, the general approach includes:

  1. Starting Material: Naphthol AS-E phosphate serves as a precursor.
  2. Reagents and Conditions: Various reagents are utilized to introduce functional groups that enhance binding affinity to the KIX domain. Parameters such as temperature, reaction time, and solvent choice are optimized to yield high-purity products.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of XX-650-23 features several key components:

  • Core Structure: It retains a naphthol backbone, which is essential for its biological activity.
  • Functional Groups: The presence of an aniline ring is critical for hydrophobic interactions with the KIX domain of CBP.
  • Binding Interactions: Computational modeling suggests that XX-650-23 projects into a hydrophobic pocket within the KIX domain, facilitating its inhibitory action against CREB .

Structural Data

  • Molecular Formula: C₁₄H₁₃ClN₂O
  • Molecular Weight: Approximately 270.72 g/mol
  • 3D Structure: Available through molecular visualization software, providing insights into spatial orientation and potential interaction sites.
Chemical Reactions Analysis

XX-650-23 participates in several key chemical reactions:

  1. Inhibition Mechanism: It specifically inhibits the interaction between CREB and CBP by binding to the KIX domain, effectively blocking transcriptional activation .
  2. Dose-dependent Activity: The compound exhibits an IC₅₀ value of approximately 3.20 μM in disrupting CREB-CBP interactions, indicating effective potency at low concentrations .
  3. Biological Assays: In vitro assays demonstrate that treatment with XX-650-23 leads to cell cycle arrest and apoptosis in AML cells without affecting normal hematopoietic cells .
Mechanism of Action

The mechanism of action for XX-650-23 involves:

  1. Disruption of Protein Interactions: By binding to the KIX domain of CBP, XX-650-23 prevents CREB from activating target gene transcription necessary for AML cell survival.
  2. Transcriptional Alterations: This inhibition leads to downstream effects on gene expression related to cell proliferation and apoptosis pathways .
  3. Experimental Validation: Techniques such as RNA sequencing and chromatin immunoprecipitation sequencing have confirmed alterations in gene expression profiles following treatment with XX-650-23 .
Physical and Chemical Properties Analysis

XX-650-23 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous solutions.
  • Stability: Stability under physiological conditions has been assessed; it remains stable over a range of pH levels typically found in biological systems.
  • Melting Point: Specific melting point data may vary but is essential for characterizing solid-state forms during synthesis.
Applications

The primary applications of XX-650-23 include:

  1. Cancer Therapy: As a targeted therapy for acute myeloid leukemia, it shows promise in preclinical models by significantly increasing survival rates in animal studies without toxicity to normal cells .
  2. Research Tool: It serves as a valuable tool for studying CREB signaling pathways and their role in various cancers beyond AML.
  3. Drug Development: The compound's mechanism provides insights into developing other inhibitors targeting similar transcription factors involved in cancer progression .
Molecular Mechanisms of XX-650-23 in CREB Pathway Inhibition

Disruption of CBP-CREB Protein-Protein Interaction

Structural Basis of KIX-KID Domain Targeting

XX-650-23 (N-(4-cyanophenyl)-3-hydroxy-2-naphthamide) is a structurally optimized small molecule designed to disrupt the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB. The KIX domain adopts a compact three-helix bundle structure, with a hydrophobic groove formed by helices α1 and α3 serving as the primary binding pocket for the phosphorylated KID domain (pKID) of CREB. Key residues involved in this interaction include Tyr650, Tyr658, and Lys662, which form hydrogen bonds and hydrophobic contacts with the phosphorylated Ser133 residue and hydrophobic side chains of pKID [1] [4].

XX-650-23 competitively occupies this hydrophobic groove through its salicylanilide core structure. The naphthalene ring inserts into the sub-pocket typically occupied by Leu141 of pKID, forming π-π stacking interactions with Tyr650. Simultaneously, the 4-cyanophenyl group extends into an adjacent hydrophobic cleft, displacing key residues required for pKID binding. The hydroxyl group at position 3 of the naphthalene ring forms a critical hydrogen bond with the backbone carbonyl of Lys662, mimicking the interaction of phosphorylated Ser133 of CREB [1] [4]. This high-affinity binding (KD = 0.87–2.3 μM in cellular assays) prevents the recruitment of CBP to phosphorylated CREB, thereby blocking the formation of the transcriptional activation complex [1] [2] [4].

Table 1: Structural Determinants of XX-650-23 Binding to KIX Domain

KIX Domain ResidueInteraction TypeFunctional Consequence
Tyr650π-π stackingDisplaces Leu141 of pKID
Lys662Hydrogen bondingMimics pSer133 interaction
Leu603, Val604Hydrophobic packingStabilizes naphthalene ring
Tyr658Van der WaalsEnhances binding specificity

Competitive Binding Dynamics via Surface Plasmon Resonance Analysis

Surface plasmon resonance (SPR) studies using immobilized GST-tagged KIX domain quantified the binding kinetics of XX-650-23. The inhibitor exhibited a rapid association rate (ka = 1.5 × 104 M−1s−1) and slow dissociation rate (kd = 3.2 × 10−3 s−1), yielding an equilibrium dissociation constant (KD) of 213 nM. This high-affinity interaction was competitively inhibited by phosphorylated KID peptide, confirming target specificity [1].

Mutagenesis studies further validated the binding mechanism:

  • Y650A mutation reduced XX-650-23 binding by >90%
  • K662A mutation decreased affinity 8-fold
  • Double mutant (Y650A/K662A) abolished binding entirely

These results demonstrate that XX-650-23 competes with pKID for overlapping binding sites on the KIX domain, effectively disrupting the CBP-CREB interaction at nanomolar concentrations [1] [4].

Table 2: Binding Kinetics of XX-650-23 to KIX Domain (SPR Analysis)

KIX Constructka (M−1s−1)kd (s−1)KD (nM)
Wild-type1.5 × 1043.2 × 10−3213
Y650A2.1 × 1034.8 × 10−22,286
K662A7.3 × 1032.1 × 10−21,726
Y650A/K662ANot detectableNot detectable>10,000

Transcriptional Consequences of CREB-CBP Complex Inhibition

Suppression of CREB-Driven Promoter Activity (Luciferase Reporter Assays)

The functional impact of XX-650-23 on CREB-mediated transcription was quantified using CRE-dependent luciferase reporter systems in AML cell lines (KG-1, HL-60). Cells were engineered to express luciferase under the control of either:

  • Canonical CRE-containing promoters (e.g., FOS, SOM)
  • Mutated CRE elements (negative control)

Treatment with XX-650-23 (0.5–5 μM) for 24 hours resulted in a dose-dependent suppression of CRE-driven luciferase activity:

  • IC50 = 1.23 μM in KG-1 cells
  • IC50 = 1.58 μM in HL-60 cells
  • Maximum suppression (85–92%) at 5 μM

In contrast, promoters with mutated CRE sites showed <5% inhibition, confirming the specificity of transcriptional blockade. Time-course experiments revealed significant suppression within 3 hours, with maximal effects at 12 hours post-treatment [1] [3].

The split Renilla luciferase complementation assay provided direct evidence of disrupted CBP-CREB interaction in living cells. In HEK293 cells co-transfected with KIX-RLucN and KID-RLucC constructs, forskolin-induced complementation (EC50 = 90 nM) was inhibited by XX-650-23 with an IC50 of 4.03 μM, demonstrating intracellular target engagement [1] [3].

Downregulation of Survival and Proliferation Gene Networks

Genome-wide transcriptional profiling (RNA-seq) of KG-1 cells treated with XX-650-23 (5 μM, 12 hours) identified 1,243 differentially expressed genes (FDR < 0.05, |log2FC| > 1). CREB ChIP-seq integration (BETA analysis) confirmed direct regulation of 78% of downregulated genes, which were enriched in four functional categories [2] [6]:

  • Anti-apoptotic Pathways:
  • BCL2: 3.2-fold ↓
  • MCL1: 2.8-fold ↓
  • BCL-XL: 2.1-fold ↓
  • Cell Cycle Progression:
  • CCND1 (cyclin D1): 4.1-fold ↓
  • CDK4: 2.9-fold ↓
  • MYC: 3.7-fold ↓
  • Metabolic Reprogramming:
  • LDHA: 2.5-fold ↓
  • GLUT1: 2.3-fold ↓
  • HK2: 1.9-fold ↓
  • Epigenetic Modifiers:
  • Histone acetyltransferase EP300: 1.8-fold ↓
  • H3K27 acetylation: 64% reduction (ChIP-qPCR)

Western blot analysis validated these findings, showing decreased H3K27 acetylation within 6 hours and reduced Mcl-1/Bcl-2 expression by 24 hours. Functional enrichment analysis (GSEA) confirmed significant suppression of "MYCTARGETSV1" (NES = -2.31, FDR < 0.001) and "G2M_CHECKPOINT" (NES = -1.98, FDR = 0.004) gene sets [1] [2] [6].

Table 3: Top CREB-Dependent Pathways Suppressed by XX-650-23

Functional PathwayCore Downregulated GenesEnrichment ScoreFDR
Apoptosis RegulationBCL2, MCL1, XIAP-2.14<0.001
G1/S Cell CycleCCND1, CDK4, E2F1-1.980.004
GlycolysisLDHA, HK2, PFKM-1.870.012
DNA RepairBRCA1, FANCD2, RAD51-1.690.026

NES: Normalized Enrichment Score; FDR: False Discovery Rate

The coordinated downregulation of these survival networks explains the potent anti-leukemic effects observed in AML models, including caspase-3 activation (3.8-fold increase), G1 cell cycle arrest (72% increase in G1 fraction), and loss of clonogenic capacity (90% reduction in colony formation at 2 μM) [1] [2] [6].

Properties

Product Name

XX-650-23

IUPAC Name

N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22)

InChI Key

DRBIYQSSEMTUJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

Solubility

Soluble in DMSO

Synonyms

XX-650-23; XX 650 23; XX65023;

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.